![molecular formula C11H11N3O4 B508025 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde CAS No. 512809-77-7](/img/structure/B508025.png)
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMNP-Furfural and is a derivative of furfural, which is a widely used industrial chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Chemical Transformations
The synthesis of novel compounds through reactions involving furan and pyrazole scaffolds has been explored. For example, research on the synthesis and reactivity of compounds incorporating furan-2-carbaldehyde has provided insights into electrophilic substitution reactions and the formation of complex structures with potential pharmaceutical applications (Elchaninov & Aleksandrov, 2018). This study highlights the chemical reactivity of furan derivatives, suggesting a similar potential for scientific research applications of the compound .
Antibacterial Properties
Analogues of Nitrofurantoin® featuring furan and pyrazole scaffolds, similar to the compound of interest, have been designed, synthesized, and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria (Hassan et al., 2020). This indicates the compound's relevance in the development of new antimicrobial agents.
Molecular Modeling and Antioxidant Potential
Catalytic synthesis and molecular modeling studies of chalcone derivatives based on furan carbaldehyde components have uncovered potent antioxidant agents, demonstrating the compound's potential involvement in creating antioxidants (Prabakaran et al., 2021). This research area could benefit from exploring the antioxidative capabilities of the compound.
Antimicrobial and Antifungal Activities
Schiff bases derived from chitosan and incorporating furan and pyrazole moieties have been synthesized and shown significant antimicrobial and antifungal activities. This suggests potential applications of the compound for enhancing the efficacy of antimicrobial and antifungal treatments (Hamed et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that the compound can undergo nucleophilic replacement reactions . This suggests that it might interact with its targets by replacing certain groups or atoms, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. For instance, certain conditions might enhance or inhibit its reactivity, affecting its interaction with targets .
Eigenschaften
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-7-11(14(16)17)8(2)13(12-7)5-9-3-4-10(6-15)18-9/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGVKGADNONOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

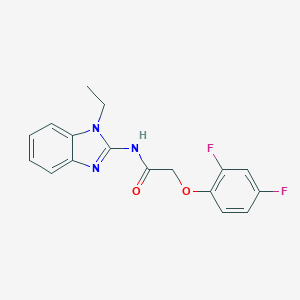


![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

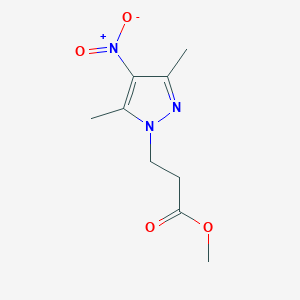
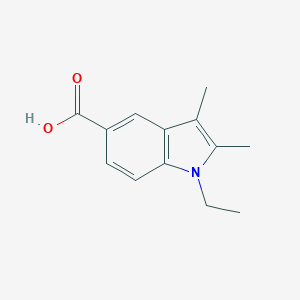
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

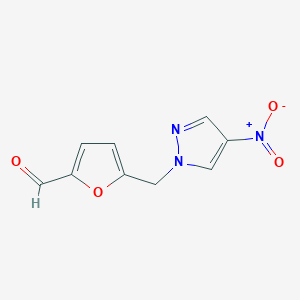
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
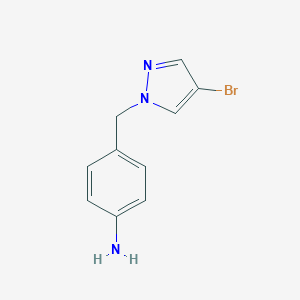
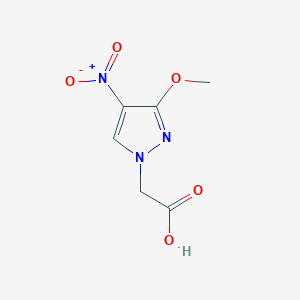
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)